molecular formula C25H22ClNO3S B560774 Fmoc-Cys(Bzl)-Cl CAS No. 103321-55-7

Fmoc-Cys(Bzl)-Cl

Cat. No.: B560774
CAS No.: 103321-55-7
M. Wt: 451.965
InChI Key: SROXPZPJVPCTHD-QHCPKHFHSA-N
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Description

Fmoc-Cys(Bzl)-Cl, also known as 9-fluorenylmethyloxycarbonyl-S-benzyl-L-cysteine chloride, is a derivative of cysteine, an amino acid that contains a thiol group. This compound is commonly used in peptide synthesis as a protecting group for the thiol functionality of cysteine. The Fmoc group protects the amino group, while the benzyl group protects the thiol group, allowing for selective deprotection and subsequent reactions.

Scientific Research Applications

Fmoc-Cys(Bzl)-Cl is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins, allowing for the selective protection and deprotection of cysteine residues.

    Protein Engineering:

    Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.

    Bioconjugation: Enables the attachment of various functional groups to peptides and proteins for research and diagnostic purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys(Bzl)-Cl typically involves the protection of the cysteine thiol group with a benzyl group and the amino group with an Fmoc group. The process begins with the reaction of cysteine with benzyl chloride in the presence of a base to form S-benzyl-L-cysteine. This intermediate is then reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: Fmoc-Cys(Bzl)-Cl undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, while the benzyl group can be removed using hydrogenation or strong acids like trifluoroacetic acid (TFA).

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming disulfide bonds or other sulfur-containing compounds.

Common Reagents and Conditions:

    Deprotection: Piperidine for Fmoc removal, TFA or hydrogenation for benzyl removal.

    Substitution: Thiol-reactive reagents such as iodoacetamide or maleimide.

Major Products Formed:

    Deprotection: Free cysteine or partially protected cysteine derivatives.

    Substitution: Disulfide-linked peptides or other thiol-modified peptides.

Mechanism of Action

The mechanism of action of Fmoc-Cys(Bzl)-Cl involves the protection of the thiol and amino groups of cysteine, preventing unwanted side reactions during peptide synthesis. The Fmoc group is removed under basic conditions, while the benzyl group is removed under acidic or reductive conditions. This selective deprotection allows for the controlled synthesis of peptides with free cysteine residues, which can then participate in further chemical reactions.

Comparison with Similar Compounds

    Fmoc-Cys(Trt)-Cl: Uses a trityl group for thiol protection, which is more acid-labile than the benzyl group.

    Fmoc-Cys(Acm)-Cl: Uses an acetamidomethyl group for thiol protection, which is stable under acidic conditions but can be removed using iodine.

    Fmoc-Cys(StBu)-Cl: Uses a tert-butyl group for thiol protection, which is removed under acidic conditions.

Uniqueness: Fmoc-Cys(Bzl)-Cl is unique due to its balanced stability and ease of deprotection. The benzyl group provides moderate stability, making it suitable for a wide range of synthetic conditions. Its selective deprotection under specific conditions allows for precise control in peptide synthesis.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-3-benzylsulfanyl-1-chloro-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO3S/c26-24(28)23(16-31-15-17-8-2-1-3-9-17)27-25(29)30-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,29)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROXPZPJVPCTHD-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC[C@@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501112215
Record name Carbamic acid, [(1S)-2-chloro-2-oxo-1-[[(phenylmethyl)thio]methyl]ethyl]-, 9H-fluoren-9-ylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501112215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103321-55-7
Record name Carbamic acid, [(1S)-2-chloro-2-oxo-1-[[(phenylmethyl)thio]methyl]ethyl]-, 9H-fluoren-9-ylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103321-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [(1S)-2-chloro-2-oxo-1-[[(phenylmethyl)thio]methyl]ethyl]-, 9H-fluoren-9-ylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501112215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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